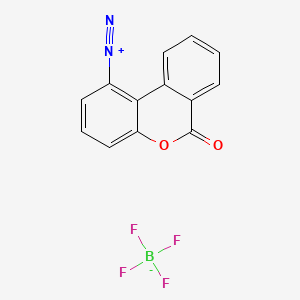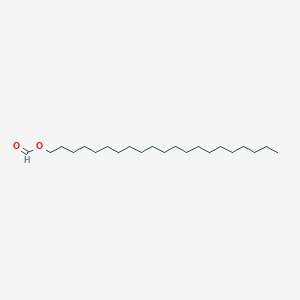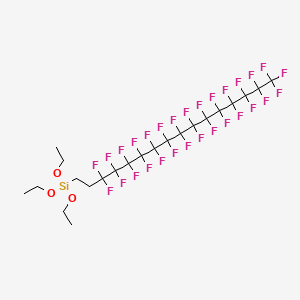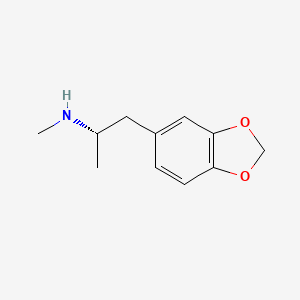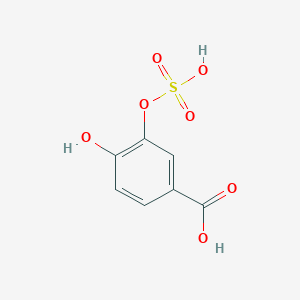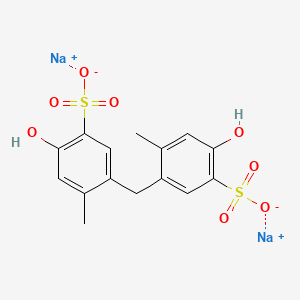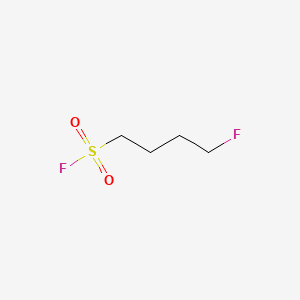
4-Fluorobutanesulphonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H9FO2S. It is a member of the sulfonyl fluoride family, which are known for their stability and reactivity. This compound is used in various chemical reactions and has applications in organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Fluorobutane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-fluorobutane-1-sulfonic acid with thionyl fluoride. This reaction typically occurs under mild conditions and yields high purity products . Another method involves the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating agent .
Industrial Production Methods
In industrial settings, the production of 4-fluorobutane-1-sulfonyl fluoride often involves the electrochemical fluorination of sulfolane. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorobutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl nonaflates, and alkenyl nonaflates.
Hydrolysis: Under basic conditions, it can be hydrolyzed to form 4-fluorobutane-1-sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, phenoxides, and enolates are commonly used nucleophiles in substitution reactions.
Bases: Barium hydroxide is used in hydrolysis reactions to yield sulfonic acids.
Major Products
Sulfonamides: Formed from the reaction with amines.
Aryl Nonaflates: Formed from the reaction with phenoxides.
Alkenyl Nonaflates: Formed from the reaction with enolates.
Wissenschaftliche Forschungsanwendungen
4-Fluorobutane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as an electrophilic reagent in palladium-catalyzed cross-coupling reactions.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules.
Materials Science: It is used in the development of functionalized materials through sulfur (VI) fluoride exchange (SuFEx) click chemistry.
Chemical Biology: It is employed in the modification of biomolecules and the development of protein inhibitors.
Wirkmechanismus
The mechanism of action of 4-fluorobutane-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable sulfur (VI) linkages. This reactivity is exploited in various chemical reactions, including SuFEx click chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonyl Fluoride: Known for its high reactivity and use in similar applications.
Nonafluorobutanesulfonyl Fluoride: Another sulfonyl fluoride with similar reactivity but different physical properties.
Uniqueness
4-Fluorobutane-1-sulfonyl fluoride is unique due to its specific reactivity profile and stability. It offers advantages in terms of cost and stability over other sulfonyl fluorides, making it a valuable reagent in various chemical processes .
Eigenschaften
CAS-Nummer |
660-14-0 |
|---|---|
Molekularformel |
C4H8F2O2S |
Molekulargewicht |
158.17 g/mol |
IUPAC-Name |
4-fluorobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H8F2O2S/c5-3-1-2-4-9(6,7)8/h1-4H2 |
InChI-Schlüssel |
PXNUJGUIDKQODS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCS(=O)(=O)F)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


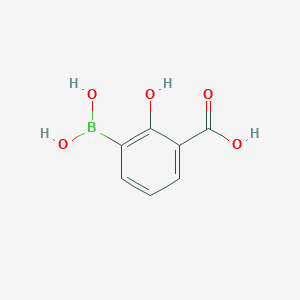
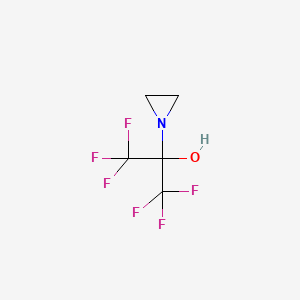
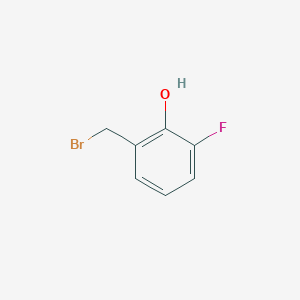
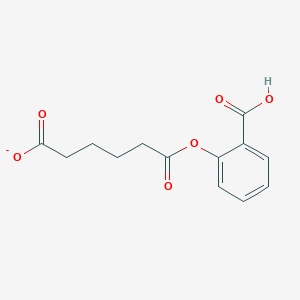
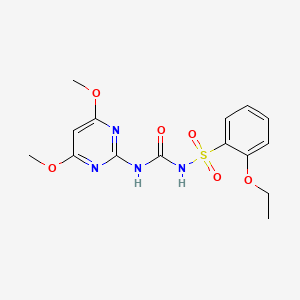
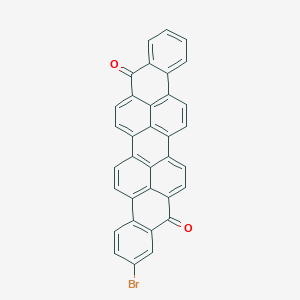
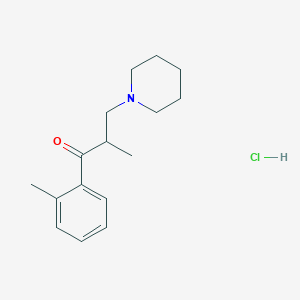
![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
